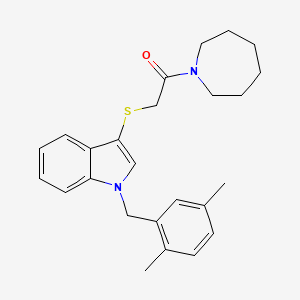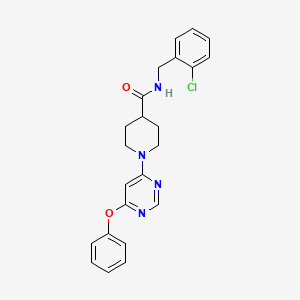![molecular formula C29H27FN4O3 B2490647 1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine CAS No. 1206992-22-4](/img/structure/B2490647.png)
1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step chemical processes including alkylation, bromination, reduction, and reaction with anhydrous piperazine. For instance, a key intermediate of cetirizine hydrochloride was synthesized from 4-chlorobenzophenone, showcasing a methodology that could be adapted for our compound (Dong Chuan-min, 2014).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods and theoretical calculations. For a related compound, the structure was elucidated using IR, NMR, and single-crystal X-ray diffraction, supported by density functional theory (DFT) calculations (Z. Şahin et al., 2012). These techniques can reveal intricate details about the molecular conformation and electronic structure.
Chemical Reactions and Properties
The reactivity of piperazine derivatives can be influenced by their functional groups and molecular geometry. For instance, the synthesis and reactivity of a compound with a piperazine core were studied, indicating specific reactions pertinent to the piperazine moiety and its substitutions (Wan-Sin Loh et al., 2010).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are critical for understanding the behavior of chemical compounds. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and X-ray crystallography. While specific data on 1-(4-Chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine are not available, related research suggests a comprehensive approach for their determination (M. Wujec et al., 2023).
Applications De Recherche Scientifique
Metabolic Pathways and Activation
The metabolism of a dopamine D(4) selective antagonist, which structurally resembles the compound , involves major pathways such as N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This process is proposed to involve an electrophilic imine methide intermediate, similar to that produced from 3-methyl indole. This represents a unique example of metabolic activation of a 3-alkyl-7-azaindole nucleus (Zhang et al., 2000).
Forensic Detection
In forensic science, a simple, rapid, and portable electrochemical method has been developed for the detection of compounds structurally related to the one , such as 1-(3-chlorophenyl) piperazine (mCPP). This method utilizes disposable screen-printed carbon electrodes (SPCE) and square-wave voltammetry, showing promise for quick forensic analysis (Silva et al., 2021).
Molecular Interaction and Receptor Binding
The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor has been explored, providing insights into how such compounds might interact with biological targets. Conformational analysis and pharmacophore models suggest that the aromatic ring moiety plays a significant role in the steric binding interaction with receptors, similar to cannabinoid agonists (Shim et al., 2002).
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3/c1-37-24-9-5-8-23(16-24)31-27(35)19-34-28(21-10-12-22(30)13-11-21)32-26-18-33(15-14-25(26)29(34)36)17-20-6-3-2-4-7-20/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGXUVBNBCKOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)


![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)